An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol Hydrochloride: A Cornerstone for Chiral Drug Discovery
An In-depth Technical Guide to (S)-Piperidin-3-ylmethanol Hydrochloride: A Cornerstone for Chiral Drug Discovery
Executive Summary
(S)-Piperidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic scaffold, combined with stereochemically defined hydroxyl and secondary amine functionalities, offers a versatile platform for constructing complex, three-dimensional molecules with significant therapeutic potential. The piperidine motif is a privileged structure, found in numerous FDA-approved drugs, where its basic nitrogen can ensure aqueous solubility and its chair-like conformation can provide precise vectoral presentation of substituents for optimal target engagement.[1] This guide provides a comprehensive technical overview of (S)-Piperidin-3-ylmethanol hydrochloride, encompassing its physicochemical properties, robust enantioselective synthesis protocols, detailed analytical characterization, applications in drug development, and essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
The Strategic Importance of Chiral Piperidines in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[2] Its prevalence stems from a combination of favorable properties:
-
Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11.2 for piperidine) is typically protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of crystalline salts, which are crucial for drug formulation. The introduction of chirality and substituents can fine-tune properties like lipophilicity and membrane permeability.[3]
-
Pharmacokinetic Profile: The saturated piperidine ring is generally stable to metabolic degradation compared to more labile aromatic systems.
-
Structural Versatility: Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents in axial or equatorial positions, which is critical for selective interaction with biological targets like enzymes and receptors.
The control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and toxicity. (S)-Piperidin-3-ylmethanol hydrochloride provides a synthetically accessible source of a specific stereoisomer, enabling chemists to avoid the costly and often inefficient separation of enantiomers at later stages of a synthesis campaign. It has been identified as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[4]
Physicochemical and Structural Properties
The fundamental properties of (S)-Piperidin-3-ylmethanol hydrochloride are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | [(3S)-piperidin-3-yl]methanol;hydrochloride | [5][6] |
| CAS Number | 1125551-75-8 | [5][6] |
| Molecular Formula | C₆H₁₄ClNO | [5][7] |
| Molecular Weight | 151.63 g/mol | [5][7] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [6][7] |
| Canonical SMILES | Cl.OC[C@H]1CCCNC1 | [6] |
| InChI Key | VLFTUQPTEOPYGV-RGMNGODLSA-N | [6] |
Enantioselective Synthesis and Purification
Obtaining enantiomerically pure (S)-Piperidin-3-ylmethanol is a critical challenge that underscores the value of this building block. While several strategies exist, including biocatalytic reduction and synthesis from the chiral pool (e.g., L-glutamic acid)[8], a highly effective and versatile approach relies on the asymmetric functionalization of pyridine. The following multi-step protocol is a representative method based on modern rhodium-catalyzed asymmetric methodology.[9][10]
Synthetic Workflow Overview
The core logic of this synthesis is to convert a flat, achiral starting material (pyridine) into a three-dimensional, chiral product through a series of controlled transformations. The key step is a Rhodium-catalyzed asymmetric reductive Heck reaction that establishes the stereocenter at the C3 position with high enantioselectivity.[10]
Caption: Enantioselective synthesis workflow from pyridine.
Detailed Experimental Protocol (Representative)
Causality: This protocol is designed for maximum control. The initial partial reduction of pyridine creates a dihydropyridine, which is a more suitable substrate for the subsequent asymmetric reaction than the aromatic pyridine ring. The choice of the chiral ligand, (S)-SEGPHOS, is critical as it dictates the stereochemical outcome, inducing the formation of the (S)-enantiomer.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine (1.0 eq) in methanol at -78 °C under an inert nitrogen atmosphere, add sodium borohydride (1.0 eq).
-
Add phenyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains at -78 °C.
-
Stir the reaction mixture for 3 hours at -78 °C.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, wash with 1N NaOH followed by 1N HCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dihydropyridine intermediate.[9]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In a reaction vial under argon, combine [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).
-
Add a degassed mixture of toluene, 2-methyltetrahydrofuran, and water.
-
Add aqueous CsOH (2.0 eq) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add an appropriate boronic acid (e.g., 4-methoxy-phenylboronic acid, 3.0 eq) followed by the dihydropyridine from Step 1 (1.0 eq).
-
Stir the mixture at 70 °C for 20 hours.
-
Upon completion, cool to room temperature, dilute with ether, and purify by column chromatography to isolate the enantioenriched 3-substituted tetrahydropyridine.[9][10]
Step 3: Conversion to (S)-Piperidin-3-ylmethanol Hydrochloride
-
The product from Step 2 is subjected to hydroboration-oxidation (e.g., using BH₃·THF followed by H₂O₂/NaOH) to convert the vinyl group (derived from the boronic acid step if chosen appropriately) to a primary alcohol.
-
The tetrahydropyridine ring and the N-protecting group are then reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-Piperidin-3-ylmethanol.
-
The resulting free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl (e.g., 4M in dioxane or HCl gas) is added to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure, identity, purity, and enantiomeric excess of the final compound.
Spectroscopic Analysis (Predicted)
¹H NMR (400 MHz, D₂O):
-
δ 3.5-3.7 ppm (m, 2H): Diastereotopic protons of the -CH₂OH group.
-
δ 3.2-3.4 ppm (m, 2H): Axial and equatorial protons at C2 and C6 adjacent to the nitrogen.
-
δ 2.7-2.9 ppm (m, 2H): Axial and equatorial protons at C2 and C6.
-
δ 1.8-2.1 ppm (m, 2H): Protons at C3 and C5.
-
δ 1.4-1.7 ppm (m, 2H): Protons at C4.
-
Note: In D₂O, the -OH and -NH₂⁺ protons will exchange and may not be visible.
¹³C NMR (100 MHz, D₂O):
-
δ ~65 ppm: -CH₂OH carbon.
-
δ ~45-50 ppm: C2 and C6 carbons.
-
δ ~35-40 ppm: C3 carbon (chiral center).
-
δ ~25-30 ppm: C5 carbon.
-
δ ~20-25 ppm: C4 carbon.
FT-IR (KBr Pellet, cm⁻¹):
-
3200-3400 (broad): O-H stretching of the alcohol.
-
2700-3000 (broad): N-H stretching from the secondary ammonium salt (R₂NH₂⁺).
-
2850-2950: C-H stretching of the aliphatic ring.
-
1050-1150: C-O stretching of the primary alcohol.
Chiral Purity Analysis
The enantiomeric excess (e.e.) is the most critical quality attribute. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Derivatization: The amine is often derivatized with a UV-active agent (e.g., benzoyl chloride) to improve detection.
-
Column: A chiral stationary phase column (e.g., Chiralpak® series) is used.
-
Mobile Phase: A mixture of hexane and isopropanol is commonly employed.
-
Detection: UV detector.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the (S) and (R) enantiomers. A result of >99% e.e. is typically desired for pharmaceutical applications.[8]
Applications in Drug Discovery and Development
(S)-Piperidin-3-ylmethanol hydrochloride is a bifunctional building block, meaning its two functional groups—the secondary amine and the primary alcohol—can be modified independently to build molecular complexity. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Diversification pathways from the core scaffold.
This strategic functionalization enables its incorporation into a wide range of advanced intermediates and final drug candidates, as evidenced by its frequent appearance in the patent literature for novel therapeutics.[5] The introduction of this chiral scaffold can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects such as hERG toxicity.[1][3]
Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is mandatory when handling (S)-Piperidin-3-ylmethanol hydrochloride. It is a hazardous substance requiring appropriate engineering controls and personal protective equipment (PPE).
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Reference |
| GHS07 | H302: Harmful if swallowed. | [6] | |
| H315: Causes skin irritation. | [6] | ||
| H319: Causes serious eye irritation. | [6] | ||
| H335: May cause respiratory irritation. | [6] |
Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
Safe Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
References
-
Dong, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Vasilevsky, S. F., & Stepanov, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4821. [Link]
-
PubChem. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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Org Biomol Chem. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. 10(27), 5253-7. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. [Link]
-
Indian Journal of Chemistry. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
- Google Patents. (n.d.).US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol.
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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